Propyl 3-chlorosulfonylpropanoate
Description
Overview of Chlorosulfonyl Esters in Organic Synthesis
Chlorosulfonyl esters are a class of organic compounds characterized by the presence of a -SO₂Cl functional group attached to an ester moiety. The sulfonyl chloride group is a potent electrophile and a good leaving group, making these compounds highly reactive and valuable in a multitude of organic transformations. sigmaaldrich.comtaylorandfrancis.com They are key precursors in the synthesis of a wide array of organic molecules, including sulfonamides, sulfonate esters, and other sulfur-containing heterocycles. cbijournal.comrsc.org
The reactivity of the sulfonyl chloride group allows for facile nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. taylorandfrancis.comrsc.org This reactivity is central to their utility in constructing complex molecular architectures. For instance, the reaction with amines to form sulfonamides is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. sigmaaldrich.comcbijournal.com
Significance of Propyl 3-Chlorosulfonylpropanoate as a Versatile Synthetic Intermediate
The significance of this compound lies in its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester group. This duality allows for sequential or orthogonal chemical modifications, rendering it a valuable building block in the synthesis of complex target molecules. The propyl ester moiety can be hydrolyzed under basic or acidic conditions to reveal a carboxylic acid, providing another handle for further chemical elaboration.
The primary utility of this compound is anticipated in the synthesis of novel sulfonamide derivatives. By reacting with a diverse range of primary and secondary amines, a library of N-substituted propyl 3-sulfamoylpropanoates can be generated. Subsequent hydrolysis of the ester functionality would yield the corresponding carboxylic acids, which can then be coupled with other molecules of interest, such as amino acids or drug fragments, to create more complex and potentially bioactive conjugates.
Research Landscape and Underexplored Facets of this compound Chemistry
The current research landscape for this compound itself is relatively sparse, with most of the available information pertaining to its commercial availability and basic chemical identifiers. bldpharm.com While the chemistry of sulfonyl chlorides and esters as separate functional groups is well-established, the interplay of these two groups within the same molecule, as in this compound, remains an area with significant potential for exploration.
Underexplored facets of its chemistry include:
Intramolecular Cyclization Reactions: The potential for the sulfonyl chloride to react intramolecularly with the ester group or its derivatives under specific conditions could lead to the formation of novel heterocyclic systems.
Polymer Chemistry: The bifunctionality of the molecule could be exploited in the synthesis of functional polymers, where the sulfonyl chloride group can be used for grafting or cross-linking.
Medicinal Chemistry Applications: A systematic investigation into the synthesis and biological evaluation of a diverse library of derivatives of this compound is yet to be undertaken.
Defining the Scope of Academic Inquiry into this compound
The scope of academic inquiry into this compound should be directed towards a comprehensive understanding of its synthesis, reactivity, and potential applications. Key areas for investigation include:
Optimization of Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound is a crucial first step. This would likely involve the chlorosulfonation of 3-mercaptopropionic acid followed by esterification, or the esterification of 3-(chlorosulfonyl)propanoic acid.
Mapping its Reactivity Profile: A detailed study of its reactions with a wide range of nucleophiles, under various reaction conditions, is necessary to fully understand its synthetic utility.
Exploration of its Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products or in the development of new pharmaceutical leads would showcase its practical value.
Physicochemical and Spectroscopic Characterization: A thorough analysis of its physical and spectral properties is essential for its unambiguous identification and for predicting its behavior in different chemical environments.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1097796-45-6 | C₆H₁₁ClO₄S | 214.67 |
| Methyl 3-(chlorosulfonyl)propanoate | 15441-07-3 | C₄H₇ClO₄S | 186.61 |
| Ethyl 3-(chlorosulfonyl)propanoate | 103472-25-9 | C₅H₉ClO₄S | 200.64 |
| 3-(Chlorosulfonyl)propanoic acid | 103631-61-4 | C₃H₅ClO₄S | 172.59 |
Data sourced from commercial supplier catalogs and chemical databases. bldpharm.combldpharm.com
Table 2: General Reactivity of the Chlorosulfonyl Group
| Reaction Type | Reactant | Product | Significance |
| Sulfonamide Formation | Primary or Secondary Amine | Sulfonamide | Key reaction in the synthesis of many pharmaceuticals. cbijournal.com |
| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Creates a good leaving group for subsequent reactions. |
| Friedel-Crafts Sulfonylation | Aromatic Compound | Aryl Sulfone | Forms carbon-sulfur bonds, important in materials and medicinal chemistry. |
| Reduction | Reducing Agent (e.g., Na₂SO₃) | Sulfinic Acid | Provides access to a different class of sulfur-containing compounds. |
Structure
3D Structure
Properties
IUPAC Name |
propyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-2-4-11-6(8)3-5-12(7,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJNGSHQCQEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097796-45-6 | |
| Record name | propyl 3-(chlorosulfonyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Propyl 3 Chlorosulfonylpropanoate
Esterification and Chlorosulfonylation Pathways
The synthesis of Propyl 3-chlorosulfonylpropanoate can be strategically approached through the formation of the propyl ester followed by the introduction of the chlorosulfonyl group, or by preparing a chlorosulfonylated precursor which is then esterified.
Synthesis from Propyl Propanoate Derivatives
A primary route to this compound involves the initial synthesis of its precursor, propyl propanoate. This is typically achieved through the Fischer esterification of propanoic acid with 1-propanol (B7761284). The reaction is generally catalyzed by a strong acid, such as sulfuric acid, and driven towards the product by removing the water formed during the reaction. google.comwipo.intnih.gov
One documented method involves the reaction of propanoic acid and 1-propanol in the presence of a sulfuric acid catalyst, resulting in a 72% yield of propyl propanoate. wipo.intnih.gov The reaction conditions, including temperature and catalyst loading, are critical for maximizing the yield and purity of the resulting ester.
| Reactants | Catalyst | Yield of Propyl Propanoate | Reference |
| Propanoic Acid, 1-Propanol | Sulfuric Acid | 72% | wipo.intnih.gov |
Following the synthesis of propyl propanoate, the next crucial step is the introduction of the chlorosulfonyl group at the 3-position of the propanoate backbone. This transformation is a significant challenge as direct chlorosulfonylation of the unactivated C-H bond in propyl propanoate is difficult. Alternative strategies often involve starting with a precursor that already contains a functional group at the 3-position that can be converted to a sulfonyl chloride.
Chlorosulfonylation Reactions of Related Precursors
The direct chlorosulfonylation of substrates is a known method for preparing sulfonyl chlorides. Aromatic compounds, for instance, react with chlorosulfonic acid to yield aryl sulfonyl chlorides. While direct chlorosulfonylation of simple alkanes is not typically feasible, alkenes readily react with chlorosulfonic acid to form alkyl chlorosulfonates. google.com
A more viable approach for this compound involves starting with a precursor that is more amenable to chlorosulfonylation. For example, the synthesis could proceed from 3-sulfopropanoic acid. This sulfonic acid can then be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. researchgate.net The resulting 3-chlorosulfonylpropanoic acid could then be esterified with 1-propanol to yield the final product.
Another potential pathway involves the use of a precursor such as propyl 3-mercaptopropanoate. The thiol group can be oxidized to a sulfonic acid, which is then converted to the sulfonyl chloride. The oxidation of thiols to sulfonyl chlorides can be achieved using various reagents, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org
A general method for the synthesis of sulfonyl chlorides from thiols involves oxidative chlorination. For instance, a combination of hydrogen peroxide and zirconium tetrachloride has been shown to be effective for the direct conversion of various thiols to their corresponding sulfonyl chlorides with high purity and in very short reaction times. organic-chemistry.orgorganic-chemistry.org
| Precursor | Reagents for Chlorosulfonylation | Product | Reference |
| 3-Sulfopropanoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 3-Chlorosulfonylpropanoic acid | researchgate.net |
| Propyl 3-mercaptopropanoate | Oxidizing agent (e.g., H₂O₂/catalyst) followed by a chlorinating agent | This compound | organic-chemistry.orgorganic-chemistry.org |
| Various thiols | Hydrogen peroxide, Zirconium tetrachloride | Corresponding sulfonyl chlorides | organic-chemistry.orgorganic-chemistry.org |
Derivatization Strategies from Analogous Chlorosulfonyl Esters
An alternative to the de novo synthesis is the derivatization from readily available starting materials, such as other alkyl 3-chlorosulfonylpropanoates.
Transesterification Routes from Methyl or Ethyl 3-Chlorosulfonylpropanoate
Transesterification is a powerful method for converting one ester into another. masterorganicchemistry.com This can be applied to the synthesis of this compound starting from its methyl or ethyl esters, which are commercially available. The reaction involves treating the methyl or ethyl ester with propanol (B110389) in the presence of an acid or base catalyst. masterorganicchemistry.com
For an acid-catalyzed transesterification, an excess of propanol is typically used to drive the equilibrium towards the formation of the propyl ester. masterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.
Base-catalyzed transesterification can also be employed, often using an alkoxide such as sodium propoxide. The reaction proceeds via nucleophilic acyl substitution. masterorganicchemistry.com
| Starting Ester | Reagent | Catalyst | Product | Reference |
| Methyl 3-chlorosulfonylpropanoate | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | This compound | masterorganicchemistry.com |
| Ethyl 3-chlorosulfonylpropanoate | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | This compound | masterorganicchemistry.com |
Tailoring of Alkyl Chain Lengths via Synthetic Transformations
The synthesis of a homologous series of alkyl 3-chlorosulfonylpropanoates can be achieved by employing alcohols of varying chain lengths in the esterification or transesterification steps. This allows for the systematic modification of the alkyl group, which can be crucial for tuning the physical and chemical properties of the final compound.
For instance, starting from 3-chlorosulfonylpropanoic acid, esterification with different alcohols (methanol, ethanol, propanol, butanol, etc.) under standard Fischer esterification conditions would yield the corresponding series of alkyl 3-chlorosulfonylpropanoates.
Optimization of Synthetic Protocols for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to improve yield and purity include reaction temperature, catalyst choice and concentration, and reaction time.
In the esterification step, the use of a Dean-Stark apparatus to azeotropically remove water can significantly increase the yield of the desired propyl propanoate. The choice of catalyst can also play a crucial role. While strong mineral acids are effective, they can sometimes lead to side reactions.
For the chlorosulfonylation step, particularly when converting a sulfonic acid to a sulfonyl chloride, the choice of chlorinating agent is important. Thionyl chloride is a common and effective reagent for this transformation. researchgate.net The reaction is often performed in an inert solvent, and the removal of the byproducts (sulfur dioxide and hydrogen chloride) helps to drive the reaction to completion.
Purification of the final product, this compound, is critical to remove any unreacted starting materials, catalysts, and byproducts. Techniques such as distillation under reduced pressure are often employed, taking advantage of the different boiling points of the components in the reaction mixture.
| Reaction Step | Parameter to Optimize | Desired Outcome |
| Esterification | Removal of water | Increased yield |
| Esterification | Catalyst choice | Minimized side reactions |
| Chlorosulfonylation | Chlorinating agent | High conversion to sulfonyl chloride |
| Chlorosulfonylation | Removal of byproducts | Reaction driven to completion |
| Purification | Distillation conditions | High purity of final product |
Influence of Catalytic Systems on Reaction Efficiency
The efficiency of the synthesis of alkyl 3-chlorosulfonylpropanoates is significantly influenced by the choice of the catalytic system. While direct catalytic methods for this compound are not extensively documented in publicly available literature, general principles from the synthesis of other aliphatic and aromatic sulfonyl chlorides can be applied.
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl chlorides under mild conditions. For instance, the use of ruthenium-based photocatalysts, such as [Ru(bpy)₃]Cl₂, has been effective in the chlorosulfonylation of anilines to produce arylsulfonyl chlorides. nih.gov This method involves the in situ generation of arenediazonium salts and the reactive species SO₂ and HCl from aqueous thionyl chloride, and it tolerates a variety of functional groups, including esters. nih.gov The adaptation of such a system to an aliphatic precursor would be a promising avenue for the synthesis of this compound.
Metal-free catalytic systems also offer a sustainable alternative. For example, a heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts with yields ranging from 50-95%. This method operates at room temperature under visible light irradiation and shows high tolerance to functional groups like esters.
Another approach involves the oxidative chlorination of thiols or disulfides. While often requiring stoichiometric reagents, catalytic variants are being developed. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a phase-transfer catalyst can facilitate the conversion of thiols to sulfonyl chlorides. The efficiency of these systems depends on factors such as catalyst loading, reaction temperature, and solvent.
The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound, based on the synthesis of analogous sulfonyl chlorides.
| Catalytic System | Precursor Type | Reaction Conditions | Potential Advantages |
| [Ru(bpy)₃]Cl₂ (photocatalyst) | Aliphatic amine (hypothetical) | Visible light, room temp., acetonitrile/water | Mild conditions, high functional group tolerance |
| Potassium poly(heptazine imide) | Aliphatic diazonium salt (hypothetical) | Visible light, room temp. | Metal-free, heterogeneous, recyclable catalyst |
| N-Chlorosuccinimide (NCS) / Phase-transfer catalyst | 3-(Propylthio)propanoic acid (hypothetical) | Mild temperature, various solvents | Avoids harsh chlorinating agents |
Regioselective and Chemoselective Control in Synthesis
The presence of multiple reactive sites in the precursors to this compound necessitates strict control over regioselectivity and chemoselectivity. The primary challenge lies in selectively introducing the chlorosulfonyl group at the desired position without affecting the propyl ester functionality or other parts of the molecule.
Regioselectivity refers to the control of the position of the chemical reaction. In the synthesis of this compound, this would typically involve the chlorosulfonylation of a precursor like propyl 3-mercaptopropionate (B1240610) or a related derivative. The reaction must be directed specifically to the sulfur atom to form the sulfonyl chloride. Alternative reactions, such as chlorination at the α-carbon to the ester or at the propyl chain, must be minimized. The choice of reagents and reaction conditions is critical in achieving this control. For example, radical reactions might be less selective, while ionic pathways could offer better regiocontrol.
Chemoselectivity is the preferential reaction of one functional group in the presence of others. In the case of this compound synthesis, the ester group must remain intact during the chlorosulfonylation process. Many traditional methods for preparing sulfonyl chlorides employ harsh reagents like chlorosulfonic acid, which can readily cleave ester bonds. Therefore, milder and more selective reagents are preferred.
A study on the synthesis of m-sulfamoylbenzamide analogues highlights the exploitation of different reactivities between a sulfonyl chloride and an aroyl chloride for chemoselective reactions. researchgate.net While not directly applicable to the synthesis of the target molecule, it demonstrates the principle of using reactivity differences to achieve selectivity. In continuous flow systems, enhanced mixing can improve chemoselectivity compared to batch reactions. researchgate.net
The table below outlines potential strategies for achieving regioselective and chemoselective control in the synthesis of this compound.
| Selectivity Type | Challenge | Potential Strategy |
| Regioselectivity | Chlorination at undesired positions (e.g., α-carbon) | Use of specific sulfur-oxidizing agents that do not promote radical chlorination. |
| Chemoselectivity | Hydrolysis or reaction of the propyl ester group | Employing mild, non-acidic chlorinating agents and reaction conditions. |
| Chemoselectivity | Over-oxidation of the sulfur moiety | Precise control of oxidant stoichiometry and reaction time. |
Process Intensification Techniques for Large-Scale Preparation
For the large-scale preparation of this compound, process intensification techniques are essential for improving efficiency, safety, and cost-effectiveness. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing.
Continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), provide superior heat and mass transfer, which is crucial for controlling highly exothermic reactions like chlorinations. researchgate.net This enhanced control can lead to higher yields, improved selectivity, and a better safety profile by minimizing the accumulation of hazardous intermediates.
A continuous flow system for the production of aryl sulfonyl chlorides has been described, which utilizes multiple CSTRs and a continuous filtration system. mdpi.com This automated process demonstrated significant improvements in process consistency and space-time yield compared to batch methods. mdpi.com Such a setup could be adapted for the synthesis of this compound, potentially from a suitable thiol or disulfide precursor.
Another process intensification strategy is the use of membrane reactors for in situ product separation. For example, in esterification reactions, pervaporation membranes can be used to remove water, thereby shifting the equilibrium towards the product and increasing conversion. researchgate.net While not directly a synthesis of the target molecule, this illustrates how membrane technology can be integrated into a process to enhance efficiency.
The table below presents a comparison of batch versus continuous processing for the potential large-scale synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced, leading to faster reactions |
| Safety | Higher risk due to large volumes of reagents | Improved, smaller reactor volumes, better control |
| Scalability | Often requires re-optimization | More straightforward, by running for longer times |
| Space-Time Yield | Generally lower | Typically higher |
By leveraging advanced catalytic systems, exercising precise control over selectivity, and employing process intensification techniques, the synthesis of this compound can be advanced to meet the demands of various chemical applications.
Elucidating the Reactivity Profile and Transformational Chemistry of Propyl 3 Chlorosulfonylpropanoate
Reactions at the Chlorosulfonyl Moiety
The reactivity of propyl 3-chlorosulfonylpropanoate is largely dictated by the chlorosulfonyl group (-SO₂Cl), which serves as a highly reactive electrophilic center. This functional group readily participates in a variety of chemical transformations, primarily involving the substitution of the chlorine atom or the reduction of the sulfur center.
Nucleophilic Substitution Reactions at Sulfur
The sulfur atom in the chlorosulfonyl group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles, leading to substitution of the chloride, which is an excellent leaving group. These reactions proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom.
This compound can be readily converted to the corresponding sulfonyl azide (B81097), propyl 3-(azidosulfonyl)propanoate, through a nucleophilic substitution reaction with an azide salt, such as sodium azide. This transformation is a direct and efficient method for introducing the azide functionality. The reaction is typically carried out by treating the sulfonyl chloride with sodium azide in a suitable solvent system, such as acetone (B3395972)/water. taylorfrancis.com The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
A general procedure, analogous to the synthesis of the methyl ester, involves the dropwise addition of a solution of the sulfonyl chloride in acetone to an aqueous solution of sodium azide. taylorfrancis.com After a period of stirring, the product can be isolated through extraction. taylorfrancis.com Sulfonyl azides are versatile synthetic intermediates themselves, known for their utility in diazo-transfer reactions and the synthesis of various nitrogen-containing compounds. taylorfrancis.com
Table 1: Synthesis of Propyl 3-(azidosulfonyl)propanoate
| Reactant | Reagent | Product |
| This compound | Sodium Azide (NaN₃) | Propyl 3-(azidosulfonyl)propanoate |
| Starting Material Structure | Reaction | Product Structure |
| ->[NaN₃] |
The chlorosulfonyl group is a key precursor for the synthesis of sulfonamides and their derivatives, including the important class of N-acylsulfonamides. organic-chemistry.org These compounds can be prepared through the reaction of this compound with primary or secondary amines, or with ammonia (B1221849), to furnish the corresponding sulfonamides.
N-Acylsulfonamides, which are bioisosteres of carboxylic acids, can be synthesized from the sulfonyl chloride precursor, often via a sulfonyl azide intermediate. taylorfrancis.comorganic-chemistry.org The synthesis of sulfonamides generally involves the reaction of the sulfonyl chloride with an amine under basic conditions, using a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction.
Sulfonyl isocyanates are highly reactive intermediates that can be generated from sulfonyl azides, which are themselves derived from sulfonyl chlorides like this compound. taylorfrancis.com The in situ generation of a sulfonyl isocyanate from a sulfonyl azide, often catalyzed by a transition metal complex such as palladium(0), allows for subsequent reactions with nucleophiles. taylorfrancis.com For instance, the palladium-catalyzed carbonylative coupling of a sulfonyl azide with an electron-rich heterocycle proceeds through the formation of a sulfonyl isocyanate intermediate, which is then acylated to produce an N-acylsulfonamide. taylorfrancis.com This pathway highlights the role of this compound as a precursor to these versatile and reactive isocyanate species.
Electrophilic Reactivity of the Sulfur Center
While the primary reactivity of the chlorosulfonyl group involves nucleophilic attack at the sulfur, the sulfonyl chloride itself can act as an electrophile in reactions such as Friedel-Crafts sulfonylation. scispace.comrsc.org In this type of electrophilic aromatic substitution, the sulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), generates a sulfonyl cation or a highly polarized complex that then attacks an aromatic ring. wikipedia.orgbyjus.com
This reaction would involve treating an aromatic compound (e.g., benzene (B151609) or toluene) with this compound and a Lewis acid catalyst to form an aryl alkyl sulfone. However, it is reported that Friedel-Crafts reactions with alkanesulfonyl chlorides often give low yields of the desired sulfone product, with competing reactions such as chlorination of the arene sometimes predominating. google.com The use of solid acid catalysts has been explored as a more eco-friendly alternative to traditional Lewis acids for this transformation. scispace.comrsc.org
Reductive Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride group in this compound can undergo various reductive transformations. A common reduction converts the sulfonyl chloride to the corresponding thiol. This can be achieved using a variety of reducing agents.
Classical methods for the reduction of sulfonyl chlorides to thiols include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc metal in acidic media. taylorfrancis.comresearchgate.net Milder and more recent methods involve reagents like triphenylphosphine (B44618) or catalytic hydrogenation over a palladium catalyst. taylorfrancis.comorganic-chemistry.org The catalytic hydrogenation is typically performed under a moderate pressure of hydrogen and in the presence of a base to neutralize the hydrogen chloride that is formed during the reaction. google.comgoogle.com In some cases, the reduction may lead to disulfide compounds, which can then be further reduced to the thiol. taylorfrancis.com
Interestingly, the reaction of certain sulfonyl chlorides with lithium aluminum hydride can result in the entire chlorosulfonyl moiety acting as a leaving group in an Sₙ2-type reaction, rather than undergoing direct reduction at the sulfur center. researchgate.net
Table 2: Summary of Reductive Agents for Sulfonyl Chlorides
| Reagent(s) | Product Type | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Thiol or other reduced species | taylorfrancis.com, researchgate.net |
| Zinc (Zn) and Acid | Thiol | taylorfrancis.com, google.com |
| Triphenylphosphine (PPh₃) | Thiol | organic-chemistry.org |
| H₂ / Palladium Catalyst | Thiol | taylorfrancis.com, google.com |
Oxidative Transformations Involving the Sulfur Atom
The sulfur atom in this compound exists in a high oxidation state (+6) within the sulfonyl chloride functional group (-SO₂Cl). Consequently, it is generally resistant to further oxidation under standard conditions. The primary reactivity at the sulfur center involves nucleophilic substitution at the sulfonyl group rather than oxidative transformations.
However, under exceptionally harsh oxidative conditions, which are not typical for standard organic synthesis, degradation of the molecule could occur. It is important to note that the sulfonyl chloride moiety is a powerful electron-withdrawing group, which influences the reactivity of the rest of the molecule.
Reactions at the Propyl Ester Moiety
The propyl ester group of this compound is a key site for a variety of chemical transformations. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.
Ester Hydrolysis and Saponification
The hydrolysis of this compound involves the cleavage of the ester linkage in the presence of water. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, the ester undergoes hydrolysis to yield 3-(chlorosulfonyl)propanoic acid and propanol (B110389). chemguide.co.uklibretexts.orgyoutube.com This reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uk
Reaction Scheme: Acid-Catalyzed Hydrolysis
Saponification (Base-Promoted Hydrolysis): In the presence of a base, such as sodium hydroxide, the hydrolysis of the ester is an irreversible process known as saponification. libretexts.orgmasterorganicchemistry.com The reaction yields the salt of the carboxylic acid, sodium 3-(chlorosulfonyl)propanoate, and propanol. masterorganicchemistry.com This method is generally preferred for achieving complete conversion of the ester. chemguide.co.uk
Reaction Scheme: Saponification
Transesterification with Alternative Alcohols
Transesterification is a process where the propyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst would yield methyl 3-(chlorosulfonyl)propanoate and propanol. The reaction is an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. mdpi.comrsc.org
| Reactant Alcohol | Catalyst | Product Ester | Byproduct |
| Methanol | H⁺ or CH₃O⁻ | Methyl 3-chlorosulfonylpropanoate | Propanol |
| Ethanol | H⁺ or C₂H₅O⁻ | Ethyl 3-chlorosulfonylpropanoate | Propanol |
| tert-Butanol | H⁺ or (t-BuO)⁻ | tert-Butyl 3-chlorosulfonylpropanoate | Propanol |
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl carbon of the ester is electrophilic and can be attacked by a variety of nucleophiles, leading to nucleophilic acyl substitution. fiveable.me The reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl chloride group.
Strong nucleophiles, such as Grignard reagents (e.g., methylmagnesium bromide), would add to the carbonyl group. However, the high reactivity of Grignard reagents would likely also lead to reaction with the sulfonyl chloride moiety.
Amines can also act as nucleophiles, leading to aminolysis of the ester to form the corresponding amide. For example, reaction with ammonia would yield 3-(chlorosulfonyl)propanamide and propanol.
Reactions Involving the Propyl Aliphatic Chain
While the primary reactive sites are the sulfonyl chloride and ester functional groups, reactions can also be induced on the aliphatic propyl chain under specific conditions.
α-Functionalization of the Carbonyl System
The carbon atom adjacent to the ester carbonyl group (the α-carbon) can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.comorganic-chemistry.orgnih.gov This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.
For example, the enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the α-carbon. This reaction is typically carried out at low temperatures to ensure quantitative formation of the enolate and prevent side reactions. youtube.com
Reaction Scheme: α-Alkylation
Enolate Formation:
Alkylation:
This two-step sequence allows for the synthesis of a variety of α-substituted derivatives of this compound.
Remote C–H Functionalization Approaches
The selective functionalization of traditionally unreactive C–H bonds at positions remote from existing functional groups represents a significant challenge in organic synthesis. This compound, by virtue of its sulfonyl chloride moiety, can be envisaged as a participant in several emerging strategies for remote C–H activation. These methods often rely on the generation of radical intermediates or the use of directing groups to achieve site-selectivity.
One potential avenue involves transition metal-catalyzed processes. For instance, copper-catalyzed remote C5-chlorination of 8-amidoquinolines has been demonstrated using various sulfonyl chlorides as the chlorine source researchgate.net. In a hypothetical scenario, this compound could serve as the chlorine donor in a directed C-H chlorination reaction on a suitable substrate. Another powerful strategy is the use of radical translocation reactions. A notable example is the remote γ-C−H arylation of alcohols, which proceeds via a radical cascade initiated by the sulfonation of the alcohol with a specialized ortho-iodoaryl sulfonyl chloride researchgate.net. While this specific example requires a tailored sulfonyl chloride, the underlying principle of radical translocation could potentially be adapted for reactions involving this compound.
Ruthenium-catalyzed remote C-H sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides has also been documented, showcasing the ability to forge C-S bonds at a distance iitm.ac.in. Furthermore, photocatalysis offers a mild and efficient platform for remote C-H functionalization. Late-stage functionalization of sulfonamides, which could be synthesized from this compound, can be achieved via sulfonyl radical intermediates generated under photocatalytic conditions acs.orgnih.gov. These radicals can then engage in a variety of transformations, including the functionalization of remote C-H bonds. The direct photoinduced C(sp3)-H sulfination of unactivated aliphatic C-H bonds using sodium metabisulfite (B1197395) also highlights the potential for installing sulfonyl groups at remote positions nih.gov.
The following table summarizes selected examples of remote C-H functionalization reactions using sulfonyl chlorides, illustrating the potential transformations available to a molecule like this compound.
| Catalyst/Reagent | Substrate Type | Functionalization | Position | Ref. |
| Copper(I) acetate | 8-Amidoquinolines | Chlorination | C5 | researchgate.net |
| Tri-n-butyltin hydride/AIBN | Alcohols (as o-iodoaryl sulfonates) | Arylation | γ-C-H | researchgate.net |
| [Ru(p-cymene)Cl2]2 | N-Aryl-2-aminopyridines | Sulfonylation | remote C-H | iitm.ac.in |
| Photocatalyst | Sulfonamides | Olefination, Arylation, etc. | remote C-H | acs.org |
Multi-Component and Cascade Reactions Utilizing this compound
Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, thereby minimizing waste and saving resources. The reactivity of the sulfonyl chloride group in this compound makes it a plausible candidate for incorporation into such reaction sequences. Sulfonyl chlorides are known to participate in a variety of radical and transition metal-catalyzed cascade processes magtech.com.cn.
Copper-catalyzed cascade reactions involving sulfonyl chlorides have been effectively used for the synthesis of sulfonylated heterocycles. For example, the reaction of alkynes with sulfonyl chlorides can lead to sulfonylated benzothiophenes in a one-pot process rsc.orgrsc.org. In a similar vein, this compound could potentially be employed in analogous cascades to generate novel sulfonated cyclic structures. Iron catalysis has also been utilized for the chlorosulfonylation of terminal alkynes, which, in the case of 1,6-enynes, can be followed by a radical 5-exo-trig cyclization to yield exocyclic alkenylsulfones nih.gov.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating multi-component reactions. The generation of sulfonyl radicals from sulfonyl chlorides under mild, light-induced conditions opens up a plethora of possibilities docsity.comresearchgate.net. For instance, tunable photoredox-catalyzed chlorosulfonylation and oxysulfonylation of α-trifluoromethylstyrenes with sulfonyl chlorides have been achieved by simply adjusting the photocatalyst and solvent rsc.org. This compound could conceivably participate in such transformations, leading to the formation of densely functionalized products.
The table below presents examples of multi-component and cascade reactions where sulfonyl chlorides are key reactants, suggesting potential applications for this compound.
| Catalyst/Conditions | Reactants | Product Type | Reaction Type | Ref. |
| Copper(I) iodide | Alkyne, Sulfonyl chloride | Sulfonylated benzothiophene | Cascade | rsc.orgrsc.org |
| Iron(II) chloride/Phosphine ligand | 1,6-Enyne, Sulfonyl chloride | Exocyclic alkenylsulfone | Cascade | nih.gov |
| Visible light/Photocatalyst | α-Trifluoromethylstyrene, Sulfonyl chloride | Chlorosulfonylated or Oxysulfonylated product | Multicomponent | rsc.org |
Exploration of Stereoselective Transformations
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific stereoselective reactions involving this compound have not been reported, the broader literature on sulfonyl chlorides provides a basis for exploring potential stereoselective transformations.
One area of opportunity lies in the addition of sulfonyl chlorides to unsaturated systems. For example, the iron-catalyzed chlorosulfonylation of terminal alkynes has been shown to proceed with excellent regio- and stereoselectivity, exclusively affording (E)-β-chlorovinylsulfones nih.gov. Conversely, copper-catalyzed additions of sulfonyl chlorides to acetylenes can be controlled to yield (Z)-β-chlorovinyl sulfones stereoselectively researchgate.netacs.org. These methodologies suggest that this compound could be added across alkynes with a high degree of stereocontrol, depending on the chosen catalytic system.
Another avenue for stereoselectivity involves reactions at the sulfur atom itself. Methods have been developed for the synthesis of chiral sulfinyl compounds from sulfonyl chlorides. For instance, the reaction of racemic sulfinyl chlorides with achiral alcohols in the presence of chiral tertiary amines can lead to the formation of sulfinates with good enantiomeric excess nih.gov. While this involves the conversion of the sulfonyl chloride to a sulfinyl chloride, it points to the possibility of accessing chiral sulfur compounds derived from this compound. More directly, the synthesis of chiral sulfonimidoyl chlorides has been achieved through the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species, which can be derived from sulfenamides, which in turn can be prepared from sulfonyl chlorides figshare.comresearchgate.net. The conversion of alcohols to good leaving groups using sulfonyl chlorides is known to proceed with retention of configuration, providing another layer of stereochemical control in subsequent reactions youtube.com.
The following table summarizes key stereoselective transformations involving sulfonyl chlorides, indicating the potential for developing stereoselective reactions with this compound.
| Catalyst/Reagent | Substrate | Product | Stereochemical Outcome | Ref. |
| Iron(II) chloride | Terminal alkyne | (E)-β-Chlorovinylsulfone | High (E)-selectivity | nih.gov |
| Copper(I) chloride | Acetylene | (Z)-β-Chlorovinylsulfone | High (Z)-selectivity | researchgate.netacs.org |
| Chiral amine | Racemic sulfinyl chloride (from sulfonyl chloride) + Alcohol | Chiral sulfinate | Enantioselective | nih.gov |
| Chiral phosphoric acid | Sulfenamide (from sulfonyl chloride) | Chiral sulfonimidoyl chloride | Enantioselective | researchgate.net |
Mechanistic Investigations of Reactions Involving Propyl 3 Chlorosulfonylpropanoate
Reaction Pathway Elucidation and Transition State Analysis
The reactions of propyl 3-chlorosulfonylpropanoate, like other alkanesulfonyl chlorides, are largely governed by nucleophilic substitution at the sulfonyl sulfur. The predominant mechanism is generally a bimolecular nucleophilic substitution (SN2) process. mdpi.comnih.gov Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. mdpi.comnih.govdntb.gov.ua
These theoretical calculations help in elucidating the detailed reaction pathway, from reactants to products, through the transition state. For a typical SN2 reaction involving an alkanesulfonyl chloride, the transition state is envisioned as a trigonal bipyramidal structure where the nucleophile and the leaving group (chloride ion) occupy the apical positions. researchgate.net The reliability of these computational models is often validated by comparing the calculated relative rate constants and activation parameters with experimental kinetic data. mdpi.comresearchgate.net
Studies on related sulfonyl chlorides have shown that the nature of the substituents can influence the reaction mechanism. While most primary and secondary alkanesulfonyl chlorides favor an SN2 pathway, alternative mechanisms like the elimination-addition pathway, proceeding through a highly reactive sulfene (B1252967) intermediate, can become competitive, especially in the presence of a base. magtech.com.cn For this compound, the presence of α-hydrogens makes the formation of a sulfene intermediate a plausible alternative pathway under basic conditions.
Table 1: Comparison of Mechanistic Pathways for Alkanesulfonyl Chlorides
| Mechanism | Description | Key Characteristics | Conditions Favoring the Pathway |
| SN2 (Bimolecular Nucleophilic Substitution) | A concerted process where the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously. | Proceeds via a single transition state; typically results in inversion of stereochemistry if the sulfur is chiral. | Favored in the presence of good nucleophiles and in the absence of strong, non-nucleophilic bases. |
| Elimination-Addition (via Sulfene) | A two-step process involving the initial elimination of HCl to form a sulfene intermediate, followed by the addition of a nucleophile. | Involves a short-lived, highly reactive sulfene intermediate. | Favored by the presence of α-hydrogens to the sulfonyl group and a strong base. |
Identification and Characterization of Short-Lived Reactive Intermediates
A significant challenge in mechanistic studies is the direct observation of transient intermediates, which are often present in very low concentrations and have short lifetimes. Advanced analytical techniques are crucial for their detection and characterization.
Real-time monitoring of chemical reactions provides invaluable data on the formation and consumption of reactants, intermediates, and products. rsc.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful, non-invasive tool for monitoring reaction kinetics and identifying intermediates in real-time. researchgate.netnih.govnih.gov By circulating the reaction mixture through an NMR probe, it is possible to acquire spectra at regular intervals, providing structural information and concentration profiles of all species present. youtube.com This technique would be particularly useful for observing the formation of any stable intermediates in reactions of this compound.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to monitor changes in functional groups during a reaction. For instance, the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride and any subsequent intermediates or products would allow for real-time tracking of the reaction progress.
UV-Vis Spectroscopy: While the sulfonyl chloride group itself is not strongly chromophoric in the UV-Vis region, this technique can be employed if the reaction involves colored intermediates or products, or if a chromophoric derivatizing agent is used.
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for detecting and structurally characterizing charged or chargeable reaction intermediates directly from solution. researchgate.netresearchgate.net
ESI-MS can be used to intercept and analyze ionic intermediates that might be formed during the reaction of this compound. researchgate.net For instance, if a sulfene intermediate is formed and subsequently reacts with a charged nucleophile, the resulting adduct could be detected by ESI-MS. Tandem mass spectrometry (MS/MS) can then be used to fragment the detected intermediate, providing valuable structural information. purdue.edu Techniques like Desorption Electrospray Ionization (DESI)-MS have also been shown to be effective in probing reactive intermediates in liquid-phase reactions with minimal sample preparation. rsc.org More advanced techniques like electrochemistry-neutral reionization-mass spectrometry (EC-NR-MS) can even detect fleeting neutral radical intermediates. nih.gov
When direct spectroscopic or spectrometric detection of an intermediate is challenging, chemical trapping experiments provide indirect but compelling evidence for its existence. This involves introducing a "trapping agent" into the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product.
For reactions of this compound, if a sulfene intermediate is suspected, it could be trapped by a variety of reagents. For example, benzynes, another type of reactive intermediate, have been successfully trapped by sulfonamides. nih.gov A similar strategy could be employed for sulfenes. The choice of trapping agent is critical; it must react faster with the intermediate than any other species in the reaction mixture and should not interfere with the main reaction pathway.
Table 2: Potential Chemical Traps for Sulfene Intermediates
| Trapping Agent | Type of Reaction | Expected Product |
| Electron-rich Alkenes/Dienes | [2+2] or [4+2] Cycloaddition | Thietane 1,1-dioxides or corresponding cycloadducts |
| Enamines | [2+2] Cycloaddition followed by hydrolysis | β-Amino sulfones |
| Ynamines | [2+2] Cycloaddition | Thiete 1,1-dioxides |
| Activated Methylene (B1212753) Compounds | Nucleophilic addition | β-Sulfonyl carbanions, which can be further functionalized |
Kinetic Analysis and Rate Law Determination
Kinetic studies are essential for quantitatively describing the rate of a reaction and its dependence on the concentration of reactants. The rate law derived from these studies provides crucial insights into the reaction mechanism. For reactions of this compound, the rate of reaction can be monitored by techniques such as conductometry (by measuring the production of HCl) or spectroscopy. cdnsciencepub.com
The solvolysis of many sulfonyl chlorides has been extensively studied, and the data are often analyzed using the Grunwald-Winstein equation. nih.govmdpi.comresearchgate.netnih.gov This equation relates the rate constant of a solvolysis reaction to the ionizing power (Y) and nucleophilicity (N) of the solvent. The sensitivity parameters, m and l, obtained from this analysis provide information about the charge development and the degree of nucleophilic participation in the transition state, respectively. For most sulfonyl chlorides, the mechanism is considered to be a bimolecular SN2 process. nih.govmdpi.com
For reactions with nucleophiles other than the solvent, the rate law is typically determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For an SN2 reaction of this compound with a nucleophile (Nu), the expected rate law would be:
Rate = k [this compound] [Nu]
Where k is the second-order rate constant. Deviations from this rate law could indicate a more complex mechanism, such as the involvement of an intermediate.
The effect of substituents on the reaction rate can be analyzed using the Hammett equation for aromatic sulfonyl chlorides, which provides a ρ value indicating the sensitivity of the reaction to electronic effects. mdpi.comdntb.gov.ua While not directly applicable to the aliphatic this compound, analogous linear free-energy relationships can be established to understand electronic effects within a series of related alkanesulfonyl chlorides.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comyoutube.comslideshare.net By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), it is possible to determine which bonds are broken and formed during the reaction.
In the context of this compound, several isotopic labeling strategies could be employed:
¹⁸O-Labeling: To distinguish between nucleophilic attack at the sulfonyl sulfur versus the carbonyl carbon of the ester group, the reaction could be carried out with ¹⁸O-labeled water or alcohol. Analysis of the products by mass spectrometry would reveal the position of the ¹⁸O label, thus pinpointing the site of nucleophilic attack.
Deuterium (B1214612) Labeling (Kinetic Isotope Effect): Replacing the α-hydrogens of the this compound with deuterium would allow for the measurement of a kinetic isotope effect (KIE). A significant primary KIE (kH/kD > 1) would provide strong evidence for the involvement of these hydrogens in the rate-determining step, which would be consistent with a sulfene mechanism. The absence of a significant KIE would support an SN2 mechanism where the C-H bonds are not broken in the rate-determining step. Solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) can also provide insights into the role of the solvent and general base catalysis in the transition state. nih.govmdpi.comnih.gov
³⁶Cl-Labeling: The chloride-chloride exchange reaction in arenesulfonyl chlorides has been studied using radio-labeled ³⁶Cl to determine second-order rate constants and activation parameters, confirming an SN2 mechanism. mdpi.comnih.gov A similar approach could, in principle, be applied to this compound.
The use of isotopes in studying phosphoryl and sulfuryl transfer reactions is a well-established field, providing detailed information about the transition states of these important biological and chemical processes. nih.gov
No Mechanistic Investigation Data Available for this compound
A thorough search of publicly available scientific literature and research databases has been conducted to find information regarding the mechanistic investigations of reactions involving This compound , with a specific focus on the effects of solvents on reaction mechanisms and selectivity.
Consequently, it is not possible to provide the requested article content on "" and its subsection "4.5. Solvent Effects on Reaction Mechanisms and Selectivity" as there is no available scientific data to support the generation of a professional and authoritative article on this topic.
The initial and subsequent targeted searches did not yield any documents containing experimental details, kinetic data, or mechanistic discussions pertaining to This compound . The information available in the public domain is of a general nature concerning solvent effects on broader classes of chemical reactions but does not specifically address the compound .
Therefore, the creation of an article with detailed research findings and data tables as requested cannot be fulfilled at this time due to the absence of foundational research on this specific chemical compound.
Advanced Spectroscopic Characterization in Research on Propyl 3 Chlorosulfonylpropanoate Derivatives and Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Assignment
High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of propyl 3-chlorosulfonylpropanoate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise assignment of complex reaction products.
In the ¹H NMR spectrum of this compound, the propyl group is expected to exhibit three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and ester-adjacent methylene (OCH₂) protons. docbrown.info The integration of these signals would correspond to a 3:2:2 ratio, respectively. docbrown.info The chemical shifts are influenced by the electronegativity of the neighboring atoms. The methylene group adjacent to the oxygen of the ester (OCH₂) will be the most deshielded of the propyl chain protons, appearing at a higher chemical shift (typically in the range of 3.5-4.5 ppm). ucalgary.ca The central methylene group will appear at an intermediate shift, and the terminal methyl group will be the most shielded, appearing at the lowest chemical shift. The protons of the propanoate backbone, specifically the two methylene groups adjacent to the sulfonyl chloride and carbonyl groups, will also show distinct signals, significantly deshielded due to the electron-withdrawing nature of these functional groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. ucalgary.ca The carbon atoms of the propyl chain will have chemical shifts that decrease as their distance from the electronegative oxygen atom increases. docbrown.info The carbon atoms of the propanoate backbone will be deshielded by the adjacent sulfonyl chloride and carbonyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propyl) | ~0.9 | Triplet | 3H |
| CH₂ (propyl, central) | ~1.7 | Sextet | 2H |
| OCH₂ (propyl) | ~4.1 | Triplet | 2H |
| CH₂-C=O | ~3.0 | Triplet | 2H |
| CH₂-SO₂Cl | ~3.8 | Triplet | 2H |
Note: Predicted values are based on general principles and data for similar structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propyl) | ~10 |
| CH₂ (propyl, central) | ~22 |
| OCH₂ (propyl) | ~67 |
| CH₂-C=O | ~35 |
| CH₂-SO₂Cl | ~60 |
| C=O (ester) | ~170 |
Note: Predicted values are based on general principles and data for similar structures. docbrown.info
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying and tracking functional groups during the synthesis and subsequent reactions of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly effective for identifying the characteristic vibrational modes of the functional groups present in this compound. The strong absorption band of the carbonyl (C=O) stretch in the ester group is expected to appear around 1735 cm⁻¹. ucalgary.ca Additionally, two distinct C-O stretching bands, characteristic of esters, are anticipated between 1300 and 1000 cm⁻¹. ucalgary.ca The sulfonyl chloride (SO₂Cl) group gives rise to strong and characteristic asymmetric and symmetric stretching bands, typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of the S-Cl stretching band, though weaker, can be observed in the far-IR region, often around 375 cm⁻¹. cdnsciencepub.com Monitoring the appearance or disappearance of these key bands allows for real-time tracking of reaction progress, such as the conversion of the sulfonyl chloride to a sulfonate ester or sulfonamide.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR and is particularly useful for analyzing symmetric vibrations and bonds that are weakly absorbing in the IR spectrum. The S-Cl stretching vibration, for instance, often gives a strong signal in the Raman spectrum. cdnsciencepub.com Raman spectroscopy can be employed to monitor changes in the composition of reaction mixtures, including the formation of byproducts. osti.gov The non-destructive nature of Raman spectroscopy makes it suitable for in-situ reaction monitoring. whiterose.ac.uk
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 ucalgary.ca |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1370-1410 acdlabs.com |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1166-1204 acdlabs.com |
| C-O (Ester) | Stretch | 1000-1300 ucalgary.ca |
| S-Cl | Stretch | ~375 cdnsciencepub.com |
Advanced Mass Spectrometry Techniques (e.g., Tandem MS, High-Resolution MS) for Reaction Mixtures
Advanced mass spectrometry (MS) techniques are vital for the detailed analysis of complex reaction mixtures containing this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments, which is crucial for confirming the identity of newly synthesized compounds.
Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating between isomeric structures, such as sulfonate esters and isomeric sulfite (B76179) esters, which can be a significant challenge for other analytical methods. researchgate.net The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the propyl group, the chlorine atom, or the entire chlorosulfonyl group. The formation of acylium ions is a prominent fragmentation pathway for esters. ucalgary.cadocbrown.info
Electronic Absorption (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Intermediate Formation
Electronic absorption (UV-Vis) spectroscopy can be a valuable tool for monitoring the progress of reactions involving this compound, particularly when chromophoric groups are being formed or consumed. masterorganicchemistry.com While the this compound molecule itself does not have strong absorptions in the visible region, the ester carbonyl group exhibits a weak n→π* transition in the UV region, typically around 207 nm. ucalgary.camasterorganicchemistry.com
The primary utility of UV-Vis spectroscopy in this context lies in monitoring reactions where a chromophore is introduced. For example, if this compound is reacted with an aromatic amine to form a sulfonamide, the resulting product will have a distinct UV absorption profile due to the aromatic ring. researchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to the product or a colored intermediate, the reaction kinetics can be studied. researchgate.net This technique is often used in conjunction with other methods to provide a more complete picture of the reaction dynamics.
Computational Chemistry and Theoretical Studies on Propyl 3 Chlorosulfonylpropanoate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a primary method for studying the reaction mechanisms of organic compounds, offering a favorable balance between computational cost and accuracy. For Propyl 3-chlorosulfonylpropanoate, DFT calculations can illuminate the pathways of its characteristic reactions, such as nucleophilic substitution at the sulfonyl group.
DFT methods are employed to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. This involves calculating the Gibbs free energy of all stationary points, including reactants, intermediates, transition states, and products. The activation barrier (ΔG‡), the energy difference between the reactants and the highest-energy transition state, is a critical parameter for predicting reaction rates.
For the hydrolysis of this compound, a key reaction, DFT calculations can be used to compare different possible mechanisms, such as an associative pathway involving a pentacoordinate sulfur intermediate or a dissociative pathway. The calculated energy profiles can reveal which pathway is kinetically favored under specific conditions.
Interactive Table: Calculated Activation Barriers for the Hydrolysis of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Activation Barrier (ΔG‡) in kcal/mol |
| Associative | B3LYP | 6-311+G(d,p) | PCM (Water) | 18.5 |
| Dissociative | M06-2X | def2-TZVP | SMD (Water) | 25.2 |
| Water-Assisted | B3LYP | 6-311+G(d,p) | PCM (Water, 2 explicit H₂O) | 15.8 |
Note: The data in this table is illustrative and based on typical values for similar sulfonyl chlorides.
The precise geometric structures of transition states and intermediates are crucial for understanding the reaction mechanism. DFT optimization allows for the localization of these transient species on the potential energy surface. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
In the associative nucleophilic substitution on this compound, the transition state would feature an elongated S-Cl bond and a partially formed bond between the sulfur atom and the incoming nucleophile. The geometry around the sulfur atom would be distorted from tetrahedral towards a trigonal bipyramidal structure. Intermediates, being local minima on the energy surface, possess all real vibrational frequencies.
Interactive Table: Key Geometric Parameters of a Transition State in the Reaction of this compound with Ammonia (B1221849)
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å) |
| Bond Length | Sulfur (S) | Chlorine (Cl) | 2.35 |
| Bond Length | Sulfur (S) | Nitrogen (N of NH₃) | 2.10 |
| Bond Angle | N | S | Cl |
Note: The data in this table is representative of a typical Sₙ2-like transition state at a sulfonyl sulfur.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgacs.org For this compound, the LUMO is expected to be localized on the sulfonyl group, specifically having a large coefficient on the sulfur atom and the S-Cl antibonding orbital. This indicates that the sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO of a nucleophile and the LUMO of this compound can be correlated with the reaction's activation energy; a smaller gap generally implies a more facile reaction. acs.org
Interactive Table: FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -11.2 | Oxygen atoms of the ester group |
| LUMO | -1.5 | Sulfur and Chlorine atoms of the sulfonyl chloride group |
| HOMO-LUMO Gap | 9.7 | - |
Note: The energy values are hypothetical and serve to illustrate the concept.
Ab Initio and Semi-Empirical Methods for Electronic Structure Descriptions
While DFT is widely used, other computational methods also provide valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can offer higher accuracy, especially for systems where DFT may be less reliable. However, their high computational cost often limits their application to smaller model systems.
Semi-empirical methods, which use parameters derived from experimental data, are much faster than DFT or ab initio methods. While less accurate, they can be useful for preliminary investigations of large systems or for dynamic simulations where a vast number of calculations are required.
Molecular Dynamics (MD) Simulations of Solution-Phase Reactivity
Chemical reactions in the real world occur in solution, where solvent molecules can play a crucial role. Molecular Dynamics (MD) simulations can model the explicit interactions between this compound and surrounding solvent molecules over time. By combining quantum mechanics for the reacting species with molecular mechanics for the solvent (QM/MM methods), MD simulations can provide a dynamic picture of the reaction process. This approach allows for the study of solvent effects on reaction barriers, the stability of intermediates, and the role of specific solvent-solute interactions, such as hydrogen bonding, in facilitating the reaction. For instance, MD simulations can model how water molecules might form a hydrogen-bonding network that stabilizes the departing chloride ion during hydrolysis.
Prediction of Spectroscopic Signatures for Mechanistic Confirmation
Computational chemistry can predict various spectroscopic properties, such as vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. schrodinger.com By calculating the spectra of proposed intermediates and transition states, it is possible to provide theoretical data that can be compared with experimental spectroscopic studies aimed at detecting these transient species. For example, the calculated IR spectrum of a proposed pentacoordinate sulfur intermediate in the reaction of this compound would show characteristic vibrational frequencies for the S-O and S-Cl bonds that are distinct from those of the reactants and products. The confirmation of such species through experimental spectroscopy would provide strong evidence for the proposed reaction mechanism. schrodinger.com
Interactive Table: Predicted Vibrational Frequencies for Key Species in the Hydrolysis of this compound
| Species | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Reactant | S=O Asymmetric Stretch | 1380 |
| Reactant | S-Cl Stretch | 450 |
| Pentacoordinate Intermediate | S-O Stretch | 1250 |
| Pentacoordinate Intermediate | Apical S-Cl Stretch | 320 |
| Product (Sulfonic Acid) | S=O Asymmetric Stretch | 1350 |
| Product (Sulfonic Acid) | S-O(H) Stretch | 980 |
Note: These frequencies are illustrative and represent typical shifts observed in such reactions.
Computational Design of Catalysts and Reagents for Enhanced Selectivity
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and theoretical studies are broadly and effectively applied to the design of catalysts and reagents for reactions involving the sulfonyl chloride functional group. These computational approaches are pivotal in predicting and understanding reaction outcomes, with a primary goal of enhancing selectivity, such as regioselectivity or chemoselectivity. This allows researchers to rationally design more efficient synthetic routes, minimizing trial-and-error experimentation.
The design process typically falls into three main categories: mechanism-based design, descriptor-based screening, and data-driven approaches.
Mechanism-Based Design
This approach involves using quantum mechanical methods, most commonly Density Functional Theory (DFT), to map out the entire energy profile of a potential catalytic reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a deep understanding of the reaction mechanism. This knowledge is crucial for identifying the factors that control selectivity.
A pertinent example is the use of diarylborinic acid catalysts for the regioselective sulfonylation of diols. organic-chemistry.org Computational modeling has been instrumental in explaining the observed selectivity for specific hydroxyl groups. These studies reveal that the catalyst forms a tetracoordinate borinate complex, and electronic effects within this complex dictate the regioselectivity and activity. organic-chemistry.org By modeling the transition states for sulfonylation at different positions, the energetically favored pathway can be identified, guiding the selection or modification of the catalyst's electronic properties to enhance the desired outcome.
| Step | Uncatalyzed ΔG‡ (kcal/mol) | Catalyzed ΔG‡ (kcal/mol) | Selectivity Prediction |
| Reaction at Primary -OH | 35.2 | 22.5 | Favored |
| Reaction at Secondary -OH | 36.8 | 28.1 | Disfavored |
Table 1: Hypothetical DFT-Calculated Activation Energies for a Diol Sulfonylation. This table illustrates how a catalyst can preferentially lower the activation energy barrier (ΔG‡) for reaction at a primary hydroxyl group over a secondary one, leading to high regioselectivity.
Descriptor-Based and Data-Driven Design
In cases where mapping the full reaction mechanism is computationally prohibitive, or when screening a large number of potential catalysts, a descriptor-based approach is often employed. This method involves identifying a simpler, computable property (a descriptor) that correlates strongly with catalytic performance (e.g., selectivity or activity). Such descriptors can be electronic (e.g., HOMO-LUMO gap, partial charges) or steric (e.g., buried volume).
Machine learning (ML) has emerged as a powerful tool to augment this process. umich.edumdpi.combeilstein-journals.orgslideshare.netu-tokyo.ac.jp ML algorithms can identify complex, non-linear relationships between a catalyst's features and its performance from a set of training data. This synergy between high-throughput computation and ML accelerates the discovery of novel catalysts. For a reaction involving this compound, one could computationally generate a library of potential catalysts (e.g., different ligands for a transition metal) and calculate various descriptors for each. An ML model, trained on experimental or calculated data, could then predict the most promising candidates for achieving high selectivity.
| Catalyst Ligand | Steric Descriptor (Buried Volume %) | Electronic Descriptor (HOMO Energy, eV) | Predicted Selectivity (%) |
| Ligand A | 28.5 | -5.8 | 75 |
| Ligand B | 35.2 | -6.1 | 92 |
| Ligand C | 31.0 | -5.5 | 81 |
| Ligand D | 39.8 | -6.3 | 65 |
Table 2: Example of a High-Throughput Computational Screening of Catalyst Ligands. This table shows how calculated descriptors can be used to predict the selectivity of different catalyst variants for a hypothetical reaction.
Application to Reagent Design
The same computational principles are applicable to the design of reagents. For reactions involving this compound, the structure of a nucleophile or an activating agent could be computationally modified to enhance its selectivity. For instance, DFT calculations can model how changes to a reagent's steric bulk or electronic character influence its interaction with the sulfonyl chloride group versus other reactive sites in the molecule, thereby guiding the design of reagents that react with enhanced chemoselectivity. The reaction between pyridine (B92270) derivatives and thionyl chloride, a key reagent for forming sulfonyl chlorides, has been studied at the DFT level to understand the underlying mechanisms, showcasing the utility of these methods in reagent-focused investigations. researchgate.net
Future Research Directions and Emerging Trends in Propyl 3 Chlorosulfonylpropanoate Chemistry
Development of Novel Catalytic Systems for Enhanced Transformations
The reactivity of the sulfonyl chloride group is central to the synthetic utility of propyl 3-chlorosulfonylpropanoate. Future research will likely focus on developing advanced catalytic systems to control and enhance its transformations, such as sulfonamide and sulfonate ester formation. While traditional methods often rely on stoichiometric amounts of base, modern catalysis offers milder, more efficient, and selective alternatives.
Transition-metal catalysis, particularly with palladium, nickel, and copper, has proven effective for C-S bond-forming reactions. nih.gov For this compound, these catalysts could enable novel cross-coupling reactions. For instance, nickel-catalyzed systems could facilitate couplings with arylzinc reagents, while palladium catalysts might be employed for alkoxycarbonylation or Mizoroki-Heck type reactions. nih.gov A recent breakthrough is the development of geminal-atom catalysts (GACs), such as a di-copper-centered catalyst supported on polymeric carbon nitride, which has shown superior performance in cross-coupling reactions, even improving the yield of complex pharmaceutical ingredients. sciencedaily.com
Organocatalysis also presents a promising frontier. Chiral tertiary amines, for example, can be used for the dynamic kinetic resolution of related sulfinyl chlorides, suggesting a potential pathway for asymmetric transformations involving the sulfur atom of this compound derivatives. nih.gov
Table 1: Comparison of Potential Catalytic Systems for this compound Reactions
| Catalyst Type | Potential Reaction | Advantages |
| Palladium/Nickel | Cross-coupling, Mizoroki-Heck, Carbonylation | High efficiency, well-established reactivity patterns. nih.gov |
| Copper | Cross-coupling, Borylative Cyclization | Inexpensive, high reactivity, tolerates air. acs.org |
| Geminal-Atom Catalysts | Cross-coupling | High yield, catalyst stability and recoverability. sciencedaily.com |
| Organocatalysts (e.g., Chiral Amines) | Asymmetric sulfonylation | Metal-free, potential for high enantioselectivity. nih.gov |
Application in Flow Chemistry and Continuous Synthesis
The synthesis and subsequent reactions of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents like chlorine gas or chlorosulfonic acid. rsc.orgresearchgate.net These challenges make this compound an ideal candidate for integration into flow chemistry and continuous synthesis platforms.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which significantly improves safety by minimizing the volume of hazardous material at any given time and preventing thermal runaway. rsc.orgrsc.org Recent studies have demonstrated the successful continuous flow synthesis of various sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), achieving high space-time yields in short residence times. rsc.org Similarly, automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) have been developed for the scalable production of aryl sulfonyl chlorides, showcasing the industrial viability of this approach. researchgate.netmdpi.com
Applying these principles to the synthesis of this compound could lead to safer, more efficient, and scalable manufacturing processes. Furthermore, downstream reactions, such as its conversion to sulfonamides, could be performed in-line, creating a streamlined, multi-step continuous process. researchgate.net
Table 2: Batch vs. Continuous Flow Synthesis for Sulfonyl Chlorides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk of thermal runaway, larger volumes of hazardous materials. researchgate.net | Enhanced safety, small reactor volumes, excellent heat transfer. rsc.org |
| Control | Difficult to control exothermic reactions. | Precise control over temperature, pressure, and residence time. rsc.org |
| Scalability | Scale-up can be challenging and hazardous. mdpi.com | More straightforward and safer scale-up. researchgate.net |
| Efficiency | Can have lower space-time yields. | Often results in very high space-time yields. rsc.org |
Exploration of Photoredox and Electrocatalytic Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.netorganic-chemistry.org Sulfonyl chlorides are excellent precursors for sulfonyl radicals upon single-electron reduction, which can then participate in a wide array of chemical transformations. researchgate.net
For this compound, photoredox catalysis could unlock novel reaction pathways. For example, iridium or ruthenium-based photocatalysts can mediate the generation of a propyl 3-(sulfonyl radical)propanoate intermediate. This radical could then be trapped by electron-deficient olefins in Giese-type additions or participate in radical-radical cross-coupling reactions with trifluoroborate salts to form complex sulfones. organic-chemistry.orgresearchgate.net Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) are also gaining traction, offering a more sustainable approach to synthesizing sulfonyl chlorides from precursors like arenediazonium salts or S-arylthioacetates. nih.govacs.orgnih.gov
Electrocatalysis offers a complementary, reagent-free method for generating radical species and could be explored for activating this compound. Both photoredox and electrocatalytic methods represent a green and innovative direction for expanding the synthetic chemistry of this compound.
Design and Synthesis of Chiral Derivatives for Asymmetric Synthesis
The introduction of chirality is fundamental to modern medicinal chemistry and materials science. acs.org Future research on this compound will undoubtedly move towards the design and synthesis of chiral derivatives for use in asymmetric synthesis. Chirality can be introduced in several ways:
From a Chiral Alcohol: Esterification with a chiral alcohol instead of propanol (B110389) would yield a chiral molecule where the stereocenter is remote from the reactive sulfonyl chloride.
On the Propanoate Backbone: Introducing a substituent at the C2 position of the propanoate chain would create a stereocenter adjacent to the sulfonyl group, which could influence the stereochemical outcome of its reactions.
At the Sulfur Atom: While challenging, the synthesis of sulfonyl chlorides with a stereogenic sulfur center is an active area of research. Recent advances include the desymmetrizing enantioselective hydrolysis of symmetric precursors to generate chiral sulfonimidoyl chlorides, which are stable synthons for other chiral S(VI) derivatives. acs.orgfigshare.com
These chiral derivatives of this compound could serve as valuable building blocks or chiral auxiliaries. For example, chiral sulfonyl chlorides derived from natural products like (-)-menthol or diacetone-D-glucose have been used in asymmetric Giese-addition reactions to produce complex molecules with excellent diastereoselectivity. rsc.org
Machine Learning and Artificial Intelligence Approaches in Reaction Design and Optimization
The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical synthesis. mdpi.com These computational tools can accelerate the discovery and optimization of reaction conditions, predict reaction outcomes, and even propose novel synthetic routes. acs.orgbeilstein-journals.org
For a molecule like this compound, ML algorithms can be trained on large datasets of sulfonyl chloride reactions to predict optimal conditions (catalyst, solvent, temperature) for a desired transformation, thereby minimizing the need for extensive empirical screening. nih.gov For instance, ML models have been successfully used to navigate the reaction space for deoxyfluorination reactions using sulfonyl fluorides, a related class of compounds. mdpi.comacs.org
Furthermore, forward-reaction prediction models can assess the feasibility of a proposed reaction, while retrosynthetic planning tools could identify novel and efficient pathways to synthesize complex molecules starting from this compound. beilstein-journals.org As high-throughput experimentation (HTE) becomes more common, it will generate the large datasets necessary to build robust ML models, creating a powerful feedback loop for designing and optimizing reactions involving this versatile chemical compound. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing propyl 3-chlorosulfonylpropanoate, and how can reaction conditions be optimized?
Synthesis typically involves sulfonation and esterification steps. Key intermediates like 3-chlorosulfonylpropanoic acid are reacted with propanol under controlled conditions. Elevated temperatures (e.g., 60–80°C) and acid catalysts (e.g., H₂SO₄) are often employed to improve yields. Solvent selection (e.g., dichloromethane or toluene) is critical to avoid side reactions. Reaction optimization can utilize factorial design experiments (e.g., Box–Behnken method) to evaluate variables like temperature, catalyst concentration, and reaction time .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the sulfonyl and propyl ester groups. Mass spectrometry (MS) ensures molecular weight accuracy. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV/Vis or flame ionization detection (FID) can assess purity. For kinetic studies, real-time monitoring via FT-IR or Raman spectroscopy is recommended to track reaction progress .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Due to its reactive sulfonyl chloride moiety, use PPE including nitrile gloves, chemical-resistant lab coats, and eye protection (goggles or face shields). Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. Store the compound in a cool, dry area away from bases or nucleophiles to prevent decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in toxicity data for this compound and related chloroformates?
Limited human toxicity data exist for chloroformates (e.g., propyl chloroformate), but extrapolation from animal studies suggests acute exposure risks (e.g., respiratory irritation). Contradictions in data (e.g., AEGL-1 values not established due to insufficient evidence) require conservative risk assessment. Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) and cross-validate with computational toxicology models (e.g., QSAR) to fill data gaps .
Q. What experimental design strategies are optimal for studying the hydrolysis kinetics of this compound?
Use a pH-stat method to monitor hydrolysis rates under varying pH (2–12) and temperature (25–60°C) conditions. A fractional factorial design can identify critical factors (e.g., ionic strength, buffer composition). Kinetic parameters (e.g., rate constants, activation energy) should be derived using Arrhenius plots. NMR or UV spectroscopy can track intermediate formation (e.g., sulfonic acid derivatives) .
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
The sulfonyl chloride group is highly electrophilic, but steric hindrance from the propyl ester may reduce reactivity with bulky nucleophiles. Computational methods (e.g., DFT calculations) can map electron density distribution and predict reactive sites. Experimental validation via competition reactions (e.g., comparing reactivity with primary vs. secondary amines) can clarify steric effects .
Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?
Side reactions (e.g., ester hydrolysis or sulfonic anhydride formation) can be minimized by:
- Using anhydrous solvents and inert atmospheres (N₂/Ar).
- Controlling reaction stoichiometry to avoid excess nucleophiles.
- Employing scavengers (e.g., molecular sieves) for water removal.
- Optimizing reaction time to prevent over-substitution .
Data Contradiction and Uncertainty Management
Q. How should researchers interpret conflicting data on the environmental persistence of this compound?
While REACH assessments indicate no PBT/vPvB concerns for structurally similar compounds (e.g., 3-chloropropionic acid), conflicting hydrolysis data (e.g., variable half-lives in aquatic environments) necessitate site-specific studies. Use OECD 301/302 guidelines for biodegradability testing and compare results with computational models (e.g., EPI Suite) .
Q. What methodologies resolve ambiguities in the compound’s spectroscopic characterization?
Overlapping NMR peaks (e.g., propyl chain vs. sulfonyl protons) can be resolved using 2D techniques (COSY, HSQC). For mass spectrometry, high-resolution MS (HRMS) or tandem MS (MS/MS) differentiates isobaric interferences. Cross-referencing with synthesized analogs (e.g., ethyl or methyl esters) provides benchmark spectra .
Safety and Regulatory Compliance
Q. What are the acute exposure guidelines (AEGLs) for this compound, and how do they inform laboratory risk assessments?
While AEGLs for propyl chloroformate remain undefined due to insufficient data, extrapolation from methyl/ethyl analogs suggests PAC-1 (2.1 mg/m³) and PAC-3 (140 mg/m³) as provisional thresholds. Emergency protocols should align with GHS hazard statements (e.g., H314 for skin corrosion) and include neutralization steps (e.g., sodium bicarbonate for acid spills) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
